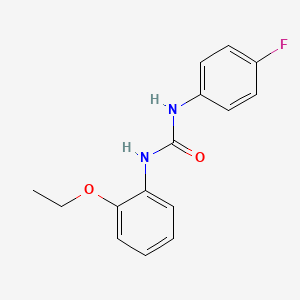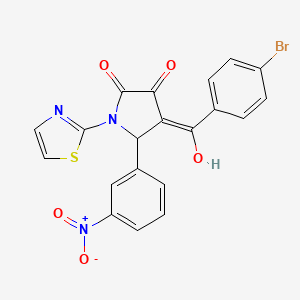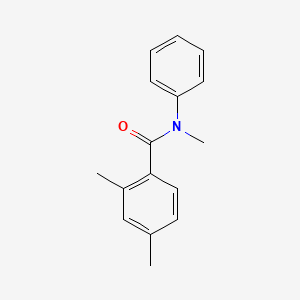
N-(2-ethoxyphenyl)-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-N'-(4-fluorophenyl)urea, commonly known as EFU, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of urea derivatives and has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The exact mechanism of action of EFU is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins involved in cancer cell growth, inflammation, and bacterial infection. EFU has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. EFU has also been found to disrupt the bacterial cell membrane, leading to bacterial death.
Biochemical and Physiological Effects
EFU has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells by activating various apoptotic pathways. EFU has also been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Additionally, EFU has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFU has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. EFU has also exhibited low toxicity in animal studies, making it a potentially safe compound for use in humans. However, EFU has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, EFU has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on EFU. One potential direction is to investigate its potential use in combination with other anti-cancer or anti-inflammatory agents. Another direction is to explore its potential use in the treatment of bacterial infections. Additionally, further research is needed to understand the exact mechanism of action of EFU and to identify potential targets for its use in various applications.
Conclusion
In conclusion, EFU is a synthetic compound that has gained significant attention in scientific research. It has potential applications in the treatment of cancer, inflammation, and bacterial infections. EFU has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. While EFU has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the potential of EFU and to identify new applications for this compound.
Métodos De Síntesis
EFU can be synthesized using a simple two-step process. The first step involves the reaction of 2-ethoxyaniline with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form N-(2-ethoxyphenyl)-4-fluorobenzamide. In the second step, the amide is treated with phosgene or its equivalent to yield EFU.
Aplicaciones Científicas De Investigación
EFU has been studied extensively for its potential use in the treatment of cancer, inflammation, and bacterial infections. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. EFU has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Additionally, EFU has exhibited antibacterial activity against both gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKJXWAOAABWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}benzonitrile](/img/structure/B5432432.png)

![5-{[3-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5432441.png)

![(3S*,4R*)-3-methoxy-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]piperidin-4-amine](/img/structure/B5432453.png)
![(4aS*,8aR*)-6-(4-methylpyrimidin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432454.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5432479.png)
![N-[2-(cyclopentylthio)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5432480.png)
![7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432488.png)
![6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-[(6-chloro-1,3-benzodioxol-5-yl)methyl]oxime](/img/structure/B5432491.png)
![N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5432505.png)
![1-cyclohexyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5432510.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5432518.png)
![N-{3-[N-(3,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5432519.png)